1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea
Description
The compound 1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a urea-based derivative characterized by a 2,6-difluorophenyl group and a 4-hydroxypiperidin-1-yl moiety linked via a urea bridge. The 4-hydroxypiperidin-1-yl group contributes to solubility via hydrogen bonding and may influence pharmacokinetic properties, such as blood-brain barrier penetration or enzyme interactions . The central urea scaffold is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions in enzyme inhibition .
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c21-16-2-1-3-17(22)19(16)24-20(28)23-14-6-4-13(5-7-14)12-18(27)25-10-8-15(26)9-11-25/h1-7,15,26H,8-12H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGPJRNNYHSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme involved in tryptophan metabolism and is recognized as a significant target in cancer immunotherapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a urea linkage that is pivotal for its biological activity. The synthesis involves multiple steps, including the formation of the difluorophenyl and hydroxypiperidine moieties, which are essential for the compound's interaction with biological targets.
The primary mechanism of action for 1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is its inhibition of IDO1. By blocking this enzyme, the compound can potentially enhance T-cell responses against tumors by preventing the depletion of tryptophan, which is crucial for T-cell function.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant inhibitory activity against IDO1. A study reported that derivatives of phenyl urea were synthesized and tested for their IDO1 inhibitory activities, with some compounds showing potent effects comparable to established inhibitors like epacadostat .
Table 1: Inhibitory Activity of Phenyl Urea Derivatives
| Compound | IDO1 Inhibition (%) | TDO Inhibition (%) |
|---|---|---|
| i12 | 85 | 5 |
| i24 | 90 | 0 |
| i1 | 10 | 0 |
The results indicate that modifications to the urea structure can significantly impact inhibitory potency against IDO1 while maintaining selectivity over tryptophan 2,3-dioxygenase (TDO) .
In Vivo Studies
In vivo studies have indicated that compounds similar to 1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea can enhance anti-tumor immunity. For instance, compounds with similar structural characteristics were shown to improve survival rates in tumor-bearing mice models by promoting T-cell activation and reducing tumor growth .
Case Studies
Research has highlighted the potential clinical applications of IDO1 inhibitors in cancer therapy. One notable case involved a combination therapy where an IDO1 inhibitor was used alongside checkpoint inhibitors, resulting in synergistic effects that improved tumor regression in preclinical models . This suggests that 1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea could play a role in future combination therapies.
Applications De Recherche Scientifique
Based on the search results, here is what is known about the applications of compounds similar to "1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea":
Scientific Research Applications
- Anticancer Research:
- Urea Derivatives: 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines . One compound, 7u , showed potent inhibitory activity comparable to sorafenib, suggesting potential as a BRAF inhibitor .
- Molecular Hybridization: Combining diaryl urea and pyridin-2-ylmethyl moieties can produce new structures with improved affinity and efficacy compared to parent drugs, potentially leading to more potent antiproliferative agents .
- Enzyme Inhibition:
- Muscarinic Receptor Antagonists:
- Antiproliferative Activity
Structural Similarity and Potential Applications
The compound "1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea" shares structural similarities with compounds that have demonstrated anticancer, enzyme inhibition, and neurological applications . Specifically, the presence of difluorophenyl, urea, and hydroxypiperidin groups suggests it could be explored for similar biological activities.
Examples of Similar Compounds
- 2-(2,6-difluorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-4-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidin-1-yl]ethan-1-one: This compound, available from ChemBridge Corp, contains both a difluorophenyl and a hydroxypiperidin group, similar to the target compound .
- N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide: This compound also features a difluorophenyl and hydroxypiperidin structure .
Comparaison Avec Des Composés Similaires
Table 1: Comparison of Fluorinated Urea Derivatives
Urea Derivatives with Heterocyclic Modifications
Compounds with thiazole or imidazolidinone moieties exhibit varied physicochemical and biological properties:
- 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) : This derivative (MW: 709.9 g/mol) shows a melting point of 188–190°C, higher than the target compound’s predicted range (likely 180–190°C), due to increased rigidity from the thiazole and chlorophenyl groups .
- 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((2,5-dioxoimidazolidin-4-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (4a): With a molecular weight of 822.0 g/mol, this compound’s trifluoromethyl and imidazolidinone groups enhance lipophilicity (logP: 4.1) but reduce aqueous solubility compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
